2,6-Dimethyl-4-(1,2,3-thiadiazol-5-yl)morpholine
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Overview
Description
2,6-Dimethyl-4-(1,2,3-thiadiazol-5-yl)morpholine is a heterocyclic compound that contains both a morpholine ring and a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(1,2,3-thiadiazol-5-yl)morpholine typically involves the reaction of morpholine derivatives with thiadiazole precursors. One common method involves the reaction of 2,6-dimethylmorpholine with 1,2,3-thiadiazole-5-carboxylic acid or its derivatives under specific conditions such as the presence of a dehydrating agent and a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(1,2,3-thiadiazol-5-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2,6-Dimethyl-4-(1,2,3-thiadiazol-5-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(1,2,3-thiadiazol-5-yl)morpholine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and have similar biological activities.
Morpholine Derivatives: Compounds with a morpholine ring also exhibit similar chemical reactivity and biological properties.
Uniqueness
2,6-Dimethyl-4-(1,2,3-thiadiazol-5-yl)morpholine is unique due to the combination of the morpholine and thiadiazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H13N3OS |
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Molecular Weight |
199.28 g/mol |
IUPAC Name |
2,6-dimethyl-4-(thiadiazol-5-yl)morpholine |
InChI |
InChI=1S/C8H13N3OS/c1-6-4-11(5-7(2)12-6)8-3-9-10-13-8/h3,6-7H,4-5H2,1-2H3 |
InChI Key |
LAKSIEWLQSAWDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CN=NS2 |
Origin of Product |
United States |
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